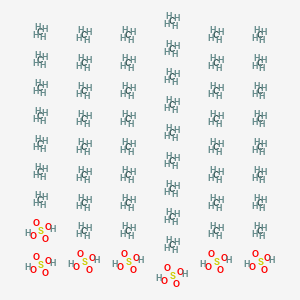
Graphite bisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid, compound with graphite (7:48), is a unique intercalation compound where sulfuric acid molecules are inserted between the layers of graphite. This compound is known for its distinctive properties, which arise from the interaction between the sulfuric acid and the graphite layers. It is used in various scientific and industrial applications due to its enhanced chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, compound with graphite, typically involves the intercalation of sulfuric acid into graphite. One common method is the Hummers’ method, which involves the oxidation of graphite using a mixture of concentrated sulfuric acid and potassium permanganate. The process includes the following steps:
Intercalation: Graphite is mixed with concentrated sulfuric acid and potassium permanganate at low temperatures (0-4°C).
Oxidation: The mixture is then heated to initiate the oxidation process, leading to the formation of graphite oxide.
Purification: The resulting product is washed with deionized water, hydrogen peroxide, and hydrochloric acid to remove impurities and obtain the final compound
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Electrochemical methods have also been explored for large-scale production, offering higher efficiency and safety .
化学反応の分析
Types of Reactions: Sulfuric acid, compound with graphite, undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, sodium nitrate.
Reducing Agents: Hydrazine, sodium borohydride.
Reaction Conditions: Typically conducted at controlled temperatures and in the presence of acids or bases to facilitate the reactions.
Major Products:
Graphene Oxide: Formed through oxidation.
Reduced Graphene Oxide: Formed through reduction.
Functionalized Graphite: Formed through substitution reactions.
科学的研究の応用
Synthesis and Characterization
Graphite bisulfate is synthesized through the intercalation of graphite with sulfuric acid, often in the presence of oxidizing agents such as potassium permanganate or nitric acid. This process results in the formation of highly intercalated structures that can expand significantly upon thermal treatment. The characterization of this compound typically employs techniques such as:
- Scanning Electron Microscopy (SEM)
- Transmission Electron Microscopy (TEM)
- X-ray Powder Diffraction (XRD)
- Infrared Spectroscopy (FT-IR)
- Raman Spectroscopy
- Thermogravimetric Analysis (TGA)
These methods help in understanding the structural integrity and intercalation efficiency of this compound, which is crucial for its subsequent applications .
Energy Storage
This compound has shown promise in energy storage applications, particularly in:
- Supercapacitors : The expanded form of this compound exhibits a high surface area, which enhances charge storage capabilities. Studies have indicated that the active surface area can increase from 1.5 to 45.5 m²/g when subjected to thermal expansion processes .
- Batteries : Its intercalated structure allows for efficient lithium ion insertion, making it suitable for use as an anode material in lithium-ion batteries. The high conductivity and stability contribute to improved battery performance.
Catalysis
This compound serves as a catalyst or catalyst support in various chemical reactions:
- Oxidation Reactions : Its ability to stabilize reactive intermediates makes it effective in facilitating oxidation processes. For instance, it has been utilized in the oxidation of alcohols to aldehydes and ketones.
- Environmental Applications : this compound can be employed in catalytic converters and other environmental remediation technologies due to its ability to adsorb pollutants and facilitate their breakdown .
Composite Materials
The incorporation of this compound into composite materials enhances their mechanical and thermal properties:
- Conductive Polymers : When combined with conducting polymers like polyaniline or epoxy resins, this compound improves electrical conductivity and thermal stability, making these composites suitable for electronic applications .
- Hydrogen Storage : The unique structure of thermally expanded this compound allows for higher hydrogen adsorption capacities, which is critical for developing efficient hydrogen storage systems .
Case Study 1: Hydrogen Storage Composites
A study demonstrated that composites made from thermally expanded this compound exhibited significant improvements in hydrogen storage capacity compared to traditional materials. The enhanced surface area and porosity allowed for better hydrogen adsorption at lower pressures, making these composites viable for fuel cell applications .
Case Study 2: Catalytic Oxidation
Research into the catalytic properties of this compound revealed its effectiveness in the oxidation of various organic compounds. The study highlighted how the intercalated structure facilitated better interaction with substrates, resulting in higher reaction rates and selectivity compared to conventional catalysts .
作用機序
The mechanism of action of sulfuric acid, compound with graphite, involves the intercalation of sulfuric acid molecules between the graphite layers. This intercalation increases the spacing between the layers, enhancing the compound’s reactivity. The sulfuric acid molecules can donate protons, facilitating various chemical reactions. The oxidation process involves the formation of oxygen-containing functional groups, such as hydroxyl and epoxide groups, which further modify the chemical properties of the compound .
類似化合物との比較
Graphite Oxide: Similar in structure but with different oxidation levels.
Graphene Oxide: A highly oxidized form of graphite.
Expanded Graphite: Produced by exfoliating graphite, leading to increased surface area and reactivity.
Uniqueness: Sulfuric acid, compound with graphite, is unique due to its specific intercalation structure, which provides a balance between reactivity and stability. This compound offers a versatile platform for further chemical modifications and applications, distinguishing it from other graphite-based materials .
特性
CAS番号 |
12689-13-3 |
|---|---|
分子式 |
C48H206O28S7 |
分子量 |
1456.568 |
IUPAC名 |
methane;sulfuric acid |
InChI |
InChI=1S/48CH4.7H2O4S/c;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;7*1-5(2,3)4/h48*1H4;7*(H2,1,2,3,4) |
InChIキー |
QLTDWCHQCKHGGO-UHFFFAOYSA-N |
SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
同義語 |
GRAPHITE BISULFATE) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















